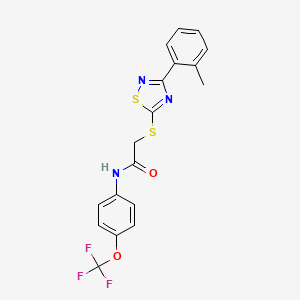

N-苄基-2-(5-氯噻吩-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-2-(5-chlorothiophen-2-yl)acetamide” is a chemical compound that belongs to the class of organic compounds known as acetamides . Acetamides are compounds containing an acetamide group, which is a functional group with the formula -C(O)NH2. The “N-benzyl” part refers to a benzyl group attached to the nitrogen atom of the acetamide group. The “5-chlorothiophen-2-yl” part refers to a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom) with a chlorine atom attached at the 5-position and attached to the acetamide group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . These techniques provide information about the types of atoms in the compound and their connectivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Acetamides, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the acetamide group would likely make it polar and capable of forming hydrogen bonds .科学研究应用

Medical Uses

“N-benzyl-2-(5-chlorothiophen-2-yl)acetamide” is also known as Tirbanibulin, which is sold under the brand name Klisyri . It is a medication used for the treatment of actinic keratosis (AKs) on the face or scalp .

Mechanism of Action

Tirbanibulin functions as a mitotic inhibitor by inhibiting tubulin polymerization and Src kinase signaling . It is potentially effective in deferring the development of AKs to squamous cell carcinoma in situ .

Side Effects

The most common side effects of Tirbanibulin include local skin reactions, application site pruritus, and application site pain .

Antioxidant Activity

A compound similar to “N-benzyl-2-(5-chlorothiophen-2-yl)acetamide”, known as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide, has been tested for its antioxidant properties . It showed high interaction with DPPH (1,1-diphenyl-2-picrylhydrazyl radical), a stable free radical .

Anti-inflammatory Activity

The same compound was also tested for its ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory response .

Antimicrobial and Anticancer Activity

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of “N-benzyl-2-(5-chlorothiophen-2-yl)acetamide” to combat antimicrobial and anticancer drug resistance .

作用机制

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been shown to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Biochemical Pathways

Benzothiazole derivatives have been shown to interfere with the biosynthesis of bacterial lipids , which could potentially disrupt essential cellular processes.

Result of Action

Benzothiazole derivatives have been shown to exhibit antimicrobial and anticancer activities .

安全和危害

未来方向

属性

IUPAC Name |

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c14-12-7-6-11(17-12)8-13(16)15-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQZPDLHFISONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)

![4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2873987.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2873989.png)